5-Ethyl-2,4-dihydroxybenzaldehyde
Overview
Description
5-Ethyl-2,4-dihydroxybenzaldehyde: is an organic compound with the molecular formula C9H10O3 . It is a derivative of benzaldehyde, featuring two hydroxyl groups at the 2 and 4 positions and an ethyl group at the 5 position.
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of hydrazones, quinazolines, and schiff bases , which have a broad spectrum of biological activities .
Mode of Action
It’s known that it can be combined with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide) to synthesize hydrazones, quinazolines, and schiff bases . These compounds have various biological activities, suggesting that 5-Ethyl-2,4-dihydroxybenzaldehyde may interact with its targets to induce changes at the molecular level .
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is bbb permeant . These properties suggest that the compound may have good bioavailability.
Result of Action
The compound’s use in the synthesis of biologically active compounds suggests that it may have significant effects at the molecular and cellular levels .
Action Environment
It’s known that the compound is stable under normal temperatures and pressures .
Biochemical Analysis
Biochemical Properties
5-Ethyl-2,4-dihydroxybenzaldehyde plays a significant role in biochemical reactions, particularly in redox processes. It interacts with enzymes such as superoxide dismutases and glutathione reductase, which are crucial for maintaining cellular redox homeostasis . The compound’s redox-active nature allows it to participate in electron transfer reactions, thereby influencing the activity of these enzymes. Additionally, this compound can form complexes with proteins, altering their conformation and function.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to disrupt cellular antioxidation systems, leading to oxidative stress in various cell types . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with superoxide dismutases and glutathione reductase can lead to an imbalance in reactive oxygen species, triggering oxidative stress responses and altering gene expression patterns.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their functions . The compound’s redox activity allows it to participate in electron transfer reactions, which can modulate enzyme activity and influence metabolic pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH . Over extended periods, this compound may undergo oxidation, leading to the formation of degradation products that can have different biochemical activities. Long-term exposure to the compound has been observed to cause sustained oxidative stress and alterations in cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound can enhance cellular antioxidation mechanisms, providing protective effects against oxidative stress . At higher doses, it can induce toxicity, leading to adverse effects such as tissue damage and impaired organ function. Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its toxicity at higher concentrations.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to redox homeostasis . It interacts with enzymes such as superoxide dismutases and glutathione reductase, influencing the levels of reactive oxygen species and other metabolites. The compound’s redox activity can affect metabolic flux, altering the balance of metabolites and impacting cellular energy production and utilization.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For example, binding to transport proteins can facilitate the movement of this compound across cellular membranes, affecting its distribution within tissues.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific organelles, such as mitochondria or the endoplasmic reticulum, where it can exert its biochemical effects. Localization to these compartments can enhance the compound’s activity and function, allowing it to participate in localized redox reactions and other biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Ethyl-2,4-dihydroxybenzaldehyde can be synthesized through several methods. One common approach involves the condensation of appropriate aldehydes with hydrazides. For instance, combining 2,4-dihydroxybenzaldehyde with ethyl iodide under basic conditions can yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods often utilize solution-based synthesis, mechanosynthesis, and solid-state melt reactions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-2,4-dihydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acid chlorides are used for substitution reactions.
Major Products:
Oxidation: 5-Ethyl-2,4-dihydroxybenzoic acid.
Reduction: 5-Ethyl-2,4-dihydroxybenzyl alcohol.
Substitution: Various ethers and esters depending on the substituents used.
Scientific Research Applications
5-Ethyl-2,4-dihydroxybenzaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,4-Dihydroxybenzaldehyde: Lacks the ethyl group at the 5 position, making it less hydrophobic and potentially altering its reactivity.
5-Methyl-2,4-dihydroxybenzaldehyde: Similar structure but with a methyl group instead of an ethyl group, which can affect its steric and electronic properties.
Uniqueness: 5-Ethyl-2,4-dihydroxybenzaldehyde is unique due to the presence of the ethyl group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
IUPAC Name |
5-ethyl-2,4-dihydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-2-6-3-7(5-10)9(12)4-8(6)11/h3-5,11-12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBGAXPPTGSSQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50582104 | |
Record name | 5-Ethyl-2,4-dihydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50582104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37470-83-0 | |
Record name | 5-Ethyl-2,4-dihydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50582104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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